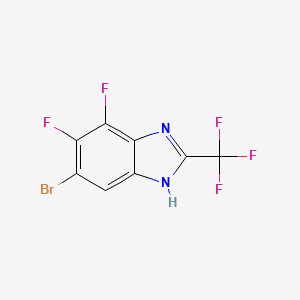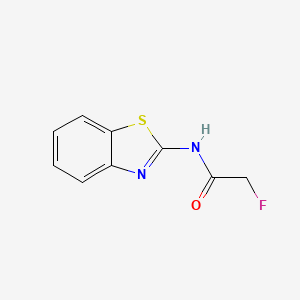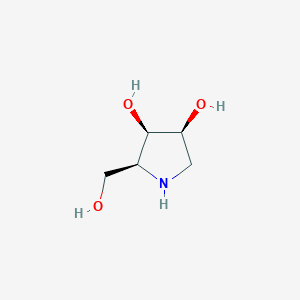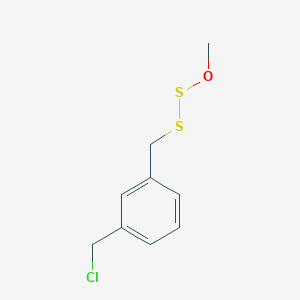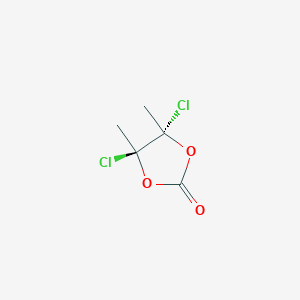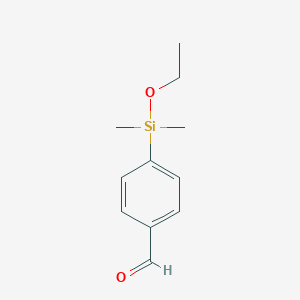
4-(Ethoxydimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxydimethylsilyl)benzaldehyde: is an organic compound characterized by the presence of an ethoxydimethylsilyl group attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.
Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Ethoxydimethylsilyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Ethynylbenzaldehyde: An ethynyl derivative of benzaldehyde with similar reactivity and applications.
4-Hydroxybenzaldehyde: A hydroxyl derivative with distinct chemical properties and uses.
4-Bromobenzaldehyde: A bromine-substituted benzaldehyde used as a precursor in various synthetic reactions.
Uniqueness: 4-(Ethoxydimethylsilyl)benzaldehyde is unique due to the presence of the ethoxydimethylsilyl group, which imparts specific chemical reactivity and potential for diverse applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H16O2Si |
|---|---|
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
4-[ethoxy(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3 |
Clave InChI |
FRXJZEBUWPGBGF-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



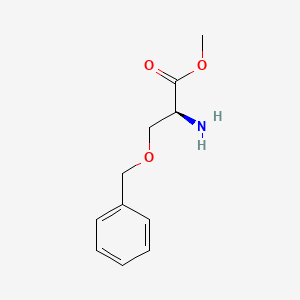
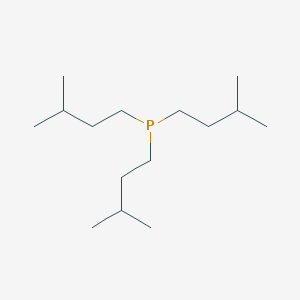
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
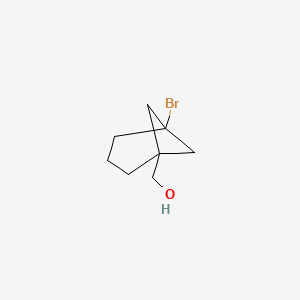
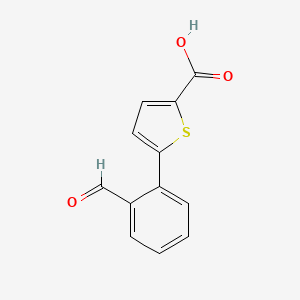

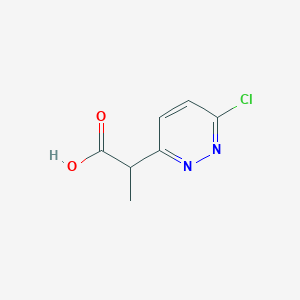
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
